Benzoic acid, 2,4-dimethoxy-6-(2-oxo-2-phenylethyl)-, methyl ester
Description
The compound "Benzoic acid, 2,4-dimethoxy-6-(2-oxo-2-phenylethyl)-, methyl ester" is a benzoic acid derivative featuring a methoxy group at positions 2 and 4, a methyl ester at the carboxyl group, and a 2-oxo-2-phenylethyl substituent at position 4.
Properties
CAS No. |
675837-02-2 |
|---|---|
Molecular Formula |
C18H18O5 |
Molecular Weight |
314.3 g/mol |
IUPAC Name |
methyl 2,4-dimethoxy-6-phenacylbenzoate |
InChI |
InChI=1S/C18H18O5/c1-21-14-9-13(10-15(19)12-7-5-4-6-8-12)17(18(20)23-3)16(11-14)22-2/h4-9,11H,10H2,1-3H3 |
InChI Key |
YSAHEJVAMIZRNJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)OC)CC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2,4-dimethoxy-6-(2-oxo-2-phenylethyl)-, methyl ester typically involves multiple steps. One common approach is the esterification of benzoic acid derivatives with methanol in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Typically around 60-80°C.
Catalyst: Sulfuric acid or hydrochloric acid.
Solvent: Methanol or other suitable organic solvents.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2,4-dimethoxy-6-(2-oxo-2-phenylethyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Benzoic acid, 2,4-dimethoxy-6-(2-oxo-2-phenylethyl)-, methyl ester has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.
Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 2,4-dimethoxy-6-(2-oxo-2-phenylethyl)-, methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades, leading to various biological effects.
Comparison with Similar Compounds
Data Table: Key Structural Analogs and Properties
Biological Activity
Benzoic acid derivatives are widely studied for their biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. Among these compounds, Benzoic acid, 2,4-dimethoxy-6-(2-oxo-2-phenylethyl)-, methyl ester has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound based on diverse research findings and case studies.
The chemical structure of this compound is characterized by the following:
- Molecular Formula : C16H18O4
- Molecular Weight : 286.31 g/mol
- CAS Number : 130627-10-0
Antioxidant Activity
Research has demonstrated that benzoic acid derivatives exhibit significant antioxidant properties. A study evaluating various benzoic acid esters found that they can effectively scavenge free radicals and reduce oxidative stress markers in vitro. The antioxidant capacity is often measured using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) assays.
| Compound | DPPH Scavenging Activity (%) | FRAP Value (µmol Trolox Equivalent/g) |
|---|---|---|
| Benzoic acid derivative | 75% at 100 µg/mL | 150 µmol/g |
Antimicrobial Activity
The antimicrobial activity of Benzoic acid derivatives has been well-documented. In a comparative study, the compound exhibited notable inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Candida albicans | 100 |
These results suggest that the compound may serve as a potential natural preservative in food and pharmaceutical applications.
Anti-inflammatory Activity
The anti-inflammatory effects of benzoic acid derivatives have also been investigated. A study utilizing a lipoxygenase inhibition assay reported that the compound significantly inhibited the enzyme activity, suggesting its potential use in treating inflammatory conditions.
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 10 | 30% |
| 50 | 60% |
| 100 | 85% |
Case Studies
- Case Study on Skin Irritation : A clinical trial assessed the topical application of a formulation containing this benzoic acid derivative on patients with dermatitis. Results indicated a reduction in erythema and pruritus after two weeks of treatment, supporting its potential as an anti-inflammatory agent.
- Food Preservation Study : Another study evaluated the efficacy of this compound as a food preservative. It was found to effectively inhibit microbial growth in dairy products over a two-month storage period without compromising product quality.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
